molecular formula C4Cl2O4Rh2 B1143905 DICARBONYL(CHLORO)RHODIUM(I), DIMER CAS No. 14404-25-2

DICARBONYL(CHLORO)RHODIUM(I), DIMER

Cat. No.: B1143905
CAS No.: 14404-25-2
M. Wt: 388.76
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Preparation Methods

Synthetic Routes and Reaction Conditions

DICARBONYL(CHLORO)RHODIUM(I), DIMER can be synthesized through the reaction of rhodium trichloride with carbon monoxide in the presence of a reducing agent. The reaction typically occurs under controlled conditions, including a specific temperature range and pressure to ensure the formation of the desired dimeric complex .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where rhodium trichloride is treated with carbon monoxide. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

DICARBONYL(CHLORO)RHODIUM(I), DIMER undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include Lewis bases, acetylacetone, and tetrahydrothiophene. These reactions often require specific conditions such as controlled temperature and inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound include various rhodium complexes with different ligands, such as dicarbonyl(acetylacetonato)rhodium(I) and adducts with Lewis bases .

Mechanism of Action

The mechanism by which DICARBONYL(CHLORO)RHODIUM(I), DIMER exerts its effects involves the coordination of the rhodium center with various ligands. The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds through its ability to coordinate with multiple ligands. This coordination ability allows it to participate in catalytic cycles, enhancing the efficiency of various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DICARBONYL(CHLORO)RHODIUM(I), DIMER is unique due to its specific coordination environment and its ability to act as a versatile catalyst in a wide range of organic reactions. Its stability and reactivity make it a preferred choice in both academic and industrial settings .

Biological Activity

Dicarbonyl(chloro)rhodium(I), dimer, also known as chloro(1,5-cyclooctadiene)rhodium(I) dimer, is a significant compound in organometallic chemistry with diverse applications, particularly in catalysis and potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications in biological systems.

Overview of this compound

This compound is characterized by its unique coordination environment and catalytic properties. It primarily acts as a catalyst in various organic reactions, including asymmetric hydrogenation and coupling reactions involving prochiral alkenes. Its ability to facilitate these reactions stems from its capacity to interact with substrates through coordination bonds, leading to the formation of chiral products.

The compound operates through several biochemical pathways:

  • Catalytic Activity : It acts as a catalyst for hydrogenation reactions, which are crucial in synthesizing complex organic molecules. This involves the addition of hydrogen to alkenes, resulting in the formation of alkanes.
  • Enzyme Interaction : this compound interacts with various enzymes and proteins, modulating their activity. This interaction can influence cell signaling pathways and gene expression by altering phosphorylation states of key proteins .
  • Stability and Environmental Sensitivity : The compound's stability can be affected by environmental factors such as air and moisture, which may lead to degradation under certain conditions.

Biological Activity

Recent studies have highlighted the potential biological activities of rhodium complexes, including this compound. These activities include:

  • Anticancer Properties : Research indicates that rhodium complexes exhibit promising anticancer activity. They can inhibit various enzymes involved in cancer progression, making them potential candidates for drug development .
  • Enzyme Inhibition : The compound has shown efficacy as an enzyme inhibitor, particularly against oxidoreductases, which play critical roles in cellular metabolism .

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that rhodium complexes can induce apoptosis in cancer cells. For instance, a study reported that certain rhodium complexes significantly inhibited the growth of breast cancer cell lines by inducing oxidative stress .
  • Enzyme Activity Modulation : this compound has been shown to affect the activity of kinases involved in cell signaling. This modulation can lead to altered cellular responses and has implications for understanding cancer biology and therapeutic strategies.

Data Table: Biological Activities of this compound

Biological Activity Mechanism Reference
AnticancerInduces apoptosis via oxidative stress
Enzyme inhibitionInhibits oxidoreductases
Catalytic hydrogenationFacilitates addition of hydrogen to alkenes
Modulation of signaling pathwaysAlters phosphorylation states

Properties

CAS No.

14404-25-2

Molecular Formula

C4Cl2O4Rh2

Molecular Weight

388.76

Origin of Product

United States

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